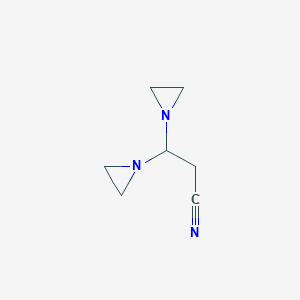
1,2-Dimethyl-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 4 position of the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. These methods often employ microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .
科学的研究の応用
1,2-Dimethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets .
類似化合物との比較
1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Lacks the carboxylic acid group, making it less polar and less soluble in water.
1H-Imidazole-4-carboxylic acid: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and physical properties.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
1,2-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10) |
InChIキー |
OVQYUZCIUNHTEK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


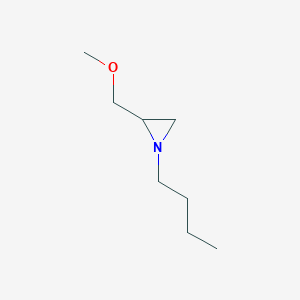
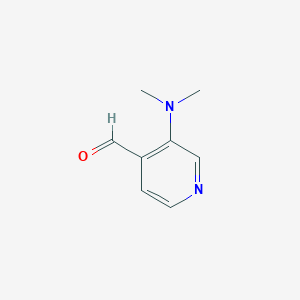

![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
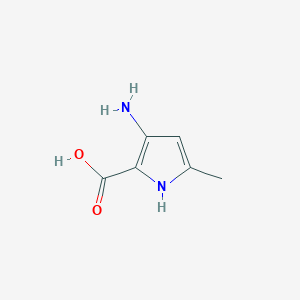
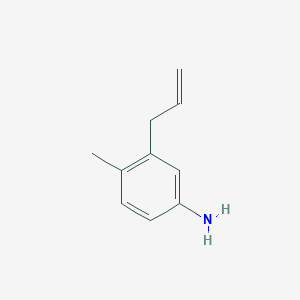

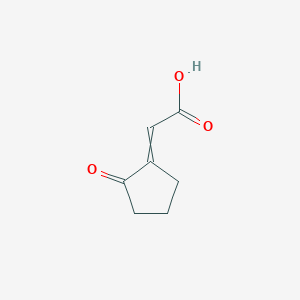

![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
